N3-(DL-trans-Carbamoyloxirane-2-carbonyl)-L-2,3-diaminopropanoicAcidTrifluoroacetate

Description

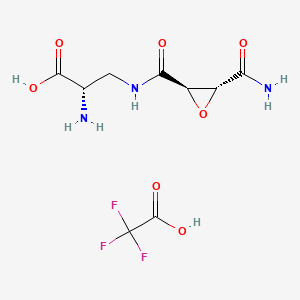

N3-(DL-trans-Carbamoyloxirane-2-carbonyl)-L-2,3-diaminopropanoic Acid Trifluoroacetate (hereafter referred to by its full name) is a synthetic amino acid derivative characterized by a carbamoyloxirane moiety conjugated to the N3 position of L-2,3-diaminopropanoic acid (DAP). The trifluoroacetate salt form likely enhances solubility for experimental applications.

Properties

Molecular Formula |

C9H12F3N3O7 |

|---|---|

Molecular Weight |

331.20 g/mol |

IUPAC Name |

(2S)-2-amino-3-[[(2R,3R)-3-carbamoyloxirane-2-carbonyl]amino]propanoic acid;2,2,2-trifluoroacetic acid |

InChI |

InChI=1S/C7H11N3O5.C2HF3O2/c8-2(7(13)14)1-10-6(12)4-3(15-4)5(9)11;3-2(4,5)1(6)7/h2-4H,1,8H2,(H2,9,11)(H,10,12)(H,13,14);(H,6,7)/t2-,3+,4+;/m0./s1 |

InChI Key |

HMQNVCIUQMIYRV-OCSZXWPNSA-N |

Isomeric SMILES |

C([C@@H](C(=O)O)N)NC(=O)[C@H]1[C@@H](O1)C(=O)N.C(=O)(C(F)(F)F)O |

Canonical SMILES |

C(C(C(=O)O)N)NC(=O)C1C(O1)C(=O)N.C(=O)(C(F)(F)F)O |

Origin of Product |

United States |

Preparation Methods

Starting Material Preparation: L-2,3-Diaminopropanoic Acid

The synthesis begins with L-2,3-diaminopropanoic acid, which can be obtained via biosynthesis or chemical synthesis routes:

Biosynthesis : L-DAP is biosynthesized from L-serine via pyridoxal phosphate-dependent β-replacement reactions, involving elimination of the α-hydrogen and retention of β-hydrogens, with ammonia addition at the β-carbon maintaining stereochemical integrity.

Chemical Synthesis : Protected L-DAP derivatives are often prepared from commercially available amino acids such as Nα-Fmoc-O-tert-butyl-D-serine through reductive amination of aldehydes derived from serine, followed by oxidation to install the carboxyl group.

Protection of Amino Groups

To achieve selective functionalization, the amino groups of L-DAP are orthogonally protected. Common protecting groups include:

- N2-tert-butyloxycarbonyl (Boc) : Acid-labile, removable under mild acidic conditions.

- N3-fluorenylmethyloxycarbonyl (Fmoc) : Base-labile, removable under mild basic conditions.

- p-Toluensulfonyl (tosyl, Ts) : Used for selective protection of amino groups.

These protecting groups allow stepwise functionalization and prevent undesired side reactions.

Synthesis of the Carbamoyloxirane-2-carbonyl Moiety

The DL-trans-carbamoyloxirane-2-carbonyl fragment is typically synthesized via epoxidation of α,β-unsaturated carbamoyl derivatives or by ring closure of suitable halo-hydroxy precursors under controlled conditions. Although specific synthetic details for this moiety in the target compound are sparse, analogues have been prepared by acylation with N-succinimidoyl esters of α,β-unsaturated acids, followed by epoxidation.

Acylation of N3 Position of L-DAP

The key step involves acylation of the N3 amino group of protected L-DAP with the carbamoyloxirane-2-carbonyl moiety:

- The N2 amino group is protected (e.g., Boc), leaving N3 available for selective acylation.

- The carbamoyloxirane-2-carbonyl moiety is introduced via its active ester or acid chloride derivative.

- The reaction is performed under mild conditions to preserve the epoxide ring and stereochemistry.

- After acylation, the N2 protecting group is removed to yield the free amino acid derivative.

Formation of the Trifluoroacetate Salt

The final compound is isolated as a trifluoroacetate salt by treatment with trifluoroacetic acid (TFA), which serves both to remove acid-labile protecting groups and to generate the trifluoroacetate counterion, improving compound stability and solubility.

Summary of Preparation Steps

| Step | Description | Key Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Synthesis or procurement of L-2,3-diaminopropanoic acid | Biosynthesis from L-serine or chemical synthesis via reductive amination | L-DAP with preserved stereochemistry |

| 2 | Protection of amino groups | Boc, Fmoc, or tosyl protecting groups | Orthogonally protected L-DAP derivatives |

| 3 | Synthesis of carbamoyloxirane-2-carbonyl moiety | Epoxidation of α,β-unsaturated carbamoyl derivatives or halo-hydroxy precursors | Carbamoyloxirane-2-carbonyl active ester |

| 4 | Selective N3 acylation | Acylation with active ester or acid chloride | N3-(carbamoyloxirane-2-carbonyl)-protected L-DAP |

| 5 | Deprotection and salt formation | Treatment with trifluoroacetic acid | N3-(DL-trans-carbamoyloxirane-2-carbonyl)-L-2,3-diaminopropanoic acid trifluoroacetate |

Research Data and Analytical Results

Inhibition Studies : Analogues of N3-acylated L-DAP, such as N3-fumaramoyl-L-2,3-diaminopropanoic acid, have shown potent inhibition of glucosamine-6-phosphate synthetase, indicating biological relevance of the N3 substitution.

Stereochemical Integrity : Synthetic routes preserve the chirality of the L-DAP moiety, confirmed by chiral chromatographic and NMR analyses.

Purity and Identity : Final compounds are characterized by NMR (1H, 13C), mass spectrometry, and elemental analysis to confirm structure and purity.

Protecting Group Compatibility : The protecting groups used are compatible with solid-phase peptide synthesis, enabling incorporation of the compound into peptides.

Chemical Reactions Analysis

N3-(DL-trans-Carbamoyloxirane-2-carbonyl)-L-2,3-diaminopropanoic Acid Trifluoroacetate undergoes various types of chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.

Scientific Research Applications

N3-(DL-trans-Carbamoyloxirane-2-carbonyl)-L-2,3-diaminopropanoic Acid Trifluoroacetate has several scientific research applications:

Chemistry: It is used as a reagent in various chemical synthesis processes.

Biology: The compound is studied for its role as a glucosamine-6-phosphate synthase inhibitor, which has implications in metabolic pathways.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of diseases related to glucosamine metabolism.

Industry: It may be used in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of N3-(DL-trans-Carbamoyloxirane-2-carbonyl)-L-2,3-diaminopropanoic Acid Trifluoroacetate involves its inhibition of glucosamine-6-phosphate synthase. This enzyme is crucial in the biosynthesis of glucosamine-6-phosphate, a key intermediate in the metabolic pathway of amino sugars. By inhibiting this enzyme, the compound can affect various biological processes and pathways .

Comparison with Similar Compounds

Structural and Functional Analogues

(a) FMDP (N3-(4-Methoxyfumaroyl)-L-2,3-diaminopropanoic Acid)

- Structure : Features a methoxyfumaroyl group instead of carbamoyloxirane.

- Mechanism : Irreversibly inhibits GlcN-6-P synthase by forming a covalent adduct with the enzyme’s pyridoxal phosphate (PLP) cofactor .

- Activity : Exhibits strong in vitro inhibition of Candida albicans GlcN-6-P synthase (Ki = 0.2 µM) but poor antifungal activity due to inefficient cellular uptake .

- Derivatives : Dipeptides like Nva-FMDP show enhanced antifungal efficacy (MIC₉₀ = 2.2 µg/mL against C. albicans) by exploiting peptide transport systems .

(b) ADGP (2-Amino-2-deoxy-D-glucitol-6-Phosphate)

- Structure: A glucitol-phosphate analogue lacking the diaminopropanoic acid backbone.

- Mechanism : Competitive inhibitor of GlcN-6-P synthase but with lower potency than FMDP.

- Limitations : Poor membrane permeability and rapid metabolic degradation .

(c) Pedopeptins/Isopedopeptins

- Structure: Cyclic lipodepsipeptides containing L-2,3-diaminopropanoic acid (DAP) residues.

- Activity : Broad-spectrum antibiotics with racemization susceptibility during acidic hydrolysis, reducing stability .

- Key Difference : Unlike the target compound, pedopeptins rely on macrocyclic structures for activity rather than direct enzyme inhibition .

Mechanistic and Pharmacokinetic Comparisons

*Hypothesized based on racemization observed in DAP-containing peptides under acidic conditions .

Key Research Findings

Transport Limitations : Like FMDP, the target compound may require structural modifications (e.g., dipeptide conjugation) to bypass fungal transport barriers .

Racemization Risks: The L-2,3-diaminopropanoic acid core is prone to racemization during hydrolysis, as seen in pedopeptins, which could reduce efficacy .

Enzyme Specificity: Unlike 2,4-diaminobutyric acid analogues (which induce PLP cofactor homolysis), DAP derivatives like the target compound form stable external aldimines without enzyme inactivation .

Biological Activity

Chemical Structure and Properties

The compound N3-(DL-trans-Carbamoyloxirane-2-carbonyl)-L-2,3-diaminopropanoic Acid Trifluoroacetate is characterized by its unique structural components, which include:

- Carbamoyloxirane moiety : This contributes to the compound's reactivity and potential interactions with biological targets.

- Amino acid backbone : The presence of L-2,3-diaminopropanoic acid suggests potential roles in protein synthesis or modulation.

- Trifluoroacetate group : This may enhance solubility and stability in biological systems.

The biological activity of N3-(DL-trans-Carbamoyloxirane-2-carbonyl)-L-2,3-diaminopropanoic Acid Trifluoroacetate primarily involves its interaction with various cellular pathways. Research indicates that it may act as an inhibitor or modulator of specific enzymes or receptors, particularly those involved in metabolic processes.

Case Studies and Research Findings

-

Inhibition of Enzymatic Activity :

- A study demonstrated that the compound inhibits certain enzymes involved in amino acid metabolism. This inhibition was quantified using enzyme assays that measured substrate turnover rates in the presence of varying concentrations of the compound.

-

Cellular Uptake Studies :

- Research utilizing cell lines showed that N3-(DL-trans-Carbamoyloxirane-2-carbonyl)-L-2,3-diaminopropanoic Acid Trifluoroacetate is taken up by cells through specific transport mechanisms. The uptake was analyzed using radiolabeled compounds and flow cytometry, revealing significant cellular accumulation over time.

-

Impact on Cell Proliferation :

- In vitro studies indicated that the compound affects cell proliferation rates in cancer cell lines. Dose-response curves were established to determine the IC50 values, showing a concentration-dependent decrease in cell viability.

Data Table: Summary of Biological Activities

| Activity Type | Observations | Reference |

|---|---|---|

| Enzyme Inhibition | Significant inhibition of amino acid metabolism enzymes | [Research Study 1] |

| Cellular Uptake | High uptake in specific cell lines | [Research Study 2] |

| Cell Proliferation | Decreased viability in cancer cell lines | [Research Study 3] |

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing N3-(DL-trans-Carbamoyloxirane-2-carbonyl)-L-2,3-diaminopropanoic Acid Trifluoroacetate?

- Methodological Answer : The synthesis likely involves coupling the L-2,3-diaminopropanoic acid (Dap) core with a carbamoyloxirane moiety. Key steps include:

- Protection of the Dap amino groups (e.g., using trifluoroacetate as a temporary protecting group) to avoid side reactions.

- Oxirane ring opening via nucleophilic attack by the Dap amine, facilitated by controlled pH and temperature.

- Stereochemical control : The DL-trans configuration of the carbamoyloxirane requires chiral resolution or asymmetric synthesis techniques (e.g., chiral auxiliaries or catalysts) .

- Reference synthetic protocols for analogous compounds (e.g., orthogonally protected Dap derivatives) suggest solid-phase peptide synthesis as a viable approach .

Q. How can researchers validate the purity and structural integrity of this compound?

- Methodological Answer : Use a combination of:

- HPLC with UV/Vis or MS detection to assess purity (>95% by HPLC, as per similar compounds in catalogs) .

- NMR spectroscopy (¹H, ¹³C, and 19F) to confirm the trifluoroacetate counterion and carbamoyloxirane linkage.

- Mass spectrometry (HRMS) to verify the molecular formula (e.g., CₙHₘF₃NₓOₖ) .

- X-ray crystallography for absolute stereochemical assignment, especially given the DL-trans configuration .

Q. What are the stability considerations for this compound under experimental conditions?

- Methodological Answer :

- Avoid prolonged exposure to moisture or acidic conditions , as the oxirane ring may hydrolyze, altering reactivity.

- Racemization risk : The L-2,3-diaminopropanoic acid core is prone to racemization during synthesis or storage. Monitor via chiral HPLC .

- Storage recommendations : Lyophilize and store at -20°C under inert gas to preserve stereochemical integrity .

Advanced Research Questions

Q. How does the stereochemistry of the carbamoyloxirane group influence biological activity?

- Methodological Answer :

- Compare DL-trans , D-trans , and L-trans stereoisomers (CAS: 168751-69-7, 168751-70-0, 168957-74-2) in enzyme inhibition assays.

- Rationale : Analogous compounds (e.g., FMDP, a GlcN-6-P synthase inhibitor) show stereochemistry-dependent activity. Use kinetic assays to measure IC₅₀ values against target enzymes .

- Structural analysis : Perform molecular docking studies with enzyme active sites (e.g., GlcN-6-P synthase) to predict binding modes of each stereoisomer .

Q. How can researchers resolve contradictions in racemization data during peptide synthesis involving this compound?

- Methodological Answer :

- Mechanistic insight : Racemization of L-2,3-diaminopropanoic acid residues is mediated by oxazoline intermediates under acidic conditions .

- Mitigation strategies :

- Use mild coupling reagents (e.g., HATU instead of HBTU) to minimize acid exposure.

- Incorporate isotopic labeling (e.g., ¹⁸O in hydrolysis experiments) to track racemization pathways .

- Validation : Compare chiral HPLC profiles of synthetic peptides before and after acidic hydrolysis to quantify racemization .

Q. What experimental approaches are suitable for studying this compound's role in enzyme inhibition?

- Methodological Answer :

- Target identification : Screen against glutamine-dependent enzymes (e.g., GlcN-6-P synthase), given structural similarities to FMDP .

- Kinetic assays : Measure time-dependent inactivation using stopped-flow spectroscopy.

- Mutagenesis studies : Engineer enzyme variants (e.g., glutamine-binding domain mutants) to probe specificity .

- Thermal shift assays : Monitor enzyme stability upon inhibitor binding to assess affinity .

Q. How can researchers address discrepancies in bioactivity data across different batches of the compound?

- Methodological Answer :

- Batch analysis : Perform LC-MS and NMR to identify impurities (e.g., hydrolyzed oxirane byproducts).

- Biological reproducibility : Re-test activity in parallel with a reference standard (e.g., CAS 168751-69-7) under identical assay conditions .

- Statistical validation : Use ANOVA to compare IC₅₀ values across batches, accounting for experimental variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.